N-(5-nitro-2-piperidin-1-ylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-(5-nitro-2-piperidin-1-ylphenyl)acetamide typically involves the reaction of 5-nitro-2-piperidin-1-ylphenylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
N-(5-nitro-2-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(5-nitro-2-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-nitro-2-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group and piperidine ring play crucial roles in binding to these targets and influencing their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(5-nitro-2-piperidin-1-ylphenyl)acetamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
These compounds share the piperidine ring structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound in its applications and properties.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29g/mol |
IUPAC Name |
N-(5-nitro-2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)14-12-9-11(16(18)19)5-6-13(12)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,14,17) |
InChI Key |
XLPWCQFVGKVWNV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
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